Product packaging for Furin Inhibitor II (TFA)(Cat. No.:)

Furin Inhibitor II (TFA)

Cat. No.: B12088937
M. Wt: 1159.2 g/mol
InChI Key: CLXOAXAOLSYNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Ubiquitous Role of Furin in Mammalian Physiology and Pathogenesis

Furin is a crucial enzyme, a type I transmembrane protein that belongs to the proprotein convertase (PC) family of serine endoproteases. nih.govnih.gov Discovered in 1990, it was the first of its kind to be identified in mammals. nih.gov Found in virtually all tissues and cell lines, furin is particularly abundant in the liver, salivary glands, and bone marrow. pnas.orgmdpi.commdpi.com Its primary location within the cell is the trans-Golgi network, a key sorting station for proteins. From here, it cycles to the cell surface and through endosomal compartments, allowing it to interact with a wide array of substrate proteins. nih.govpnas.org

The fundamental role of furin is to cleave precursor proteins at specific sites, activating them. This process is vital for the maturation of a vast number of proteins essential for normal bodily function. nih.govmdpi.com Furin recognizes and cleaves proteins at a consensus sequence of amino acids, typically Arg-X-Lys/Arg-Arg or Arg-X-X-Arg. nih.gov Its substrates include hormones, growth factors, receptors, enzymes, and adhesion molecules. nih.govmdpi.com For instance, furin is involved in the processing of pro-β-nerve growth factor (pro-β-NGF), which is critical for neuronal development, and the maturation of the insulin (B600854) pro-receptor. nih.govthepermanentejournal.org

However, the very efficiency that makes furin indispensable for normal physiology also renders it a key player in various diseases. nih.gov Aberrant furin activity is linked to a diverse range of pathological conditions, including cancer, neurodegenerative diseases like Alzheimer's, and cardiovascular disorders. nih.govpnas.org In the context of cancer, furin can activate proteins that promote tumor growth and metastasis. pnas.org Furthermore, many pathogens hijack the host's furin to facilitate their own life cycles. This includes a number of viruses and bacteria. nih.govnews-medical.net For example, the envelope proteins of viruses like HIV, influenza, and the spike protein of SARS-CoV-2 require cleavage by furin to become fully functional and infective. wikipedia.org Similarly, bacterial toxins such as those from Bacillus anthracis (anthrax) and Pseudomonas aeruginosa are activated by furin, significantly increasing their virulence. pnas.orgnews-medical.net

Physiological Processes Involving Furin Pathological Conditions Associated with Furin Activity
Hormone and prohormone processing mdpi.commdpi.comViral infections (e.g., HIV, Influenza, SARS-CoV-2) wikipedia.org
Growth factor activation nih.govmdpi.comBacterial infections (e.g., Anthrax, Pseudomonas) pnas.orgnews-medical.net
Receptor maturation mdpi.comCancer progression and metastasis pnas.org
Enzyme activation mdpi.comNeurodegenerative diseases (e.g., Alzheimer's disease) nih.govpnas.org
Embryonic development nih.govmdpi.comCardiovascular diseases mdpi.com
Neuronal innervation nih.gov
Homeostasis nih.gov

Historical Context and Evolution of Proprotein Convertase Inhibitor Research

The journey to understanding and targeting proprotein convertases like furin began with the quest to identify the enzymes responsible for processing prohormones, a search that spanned nearly a quarter of a century before the discovery of furin in 1990. nih.gov This discovery opened the door to a new field of research focused on the roles of these convertases in health and disease. As the critical function of furin in activating a multitude of proteins, including those involved in pathogenesis, became clear, the development of inhibitors to modulate its activity emerged as a promising therapeutic strategy. mdpi.commdpi.com

Early research into furin inhibitors was spurred by the realization that it was the key cellular enzyme responsible for cleaving viral envelope glycoproteins, a necessary step for the infectivity of many viruses. mdpi.com This led to the development of the first generation of furin inhibitors. mdpi.com These initial efforts often employed peptide-based strategies, such as peptidyl chloromethyl ketones (CMKs), which act as irreversible active site inhibitors. mdpi.comnews-medical.net Another early approach involved the use of engineered serpins (serine protease inhibitors), like α1-antitrypsin variants. mdpi.comnih.gov

While these early inhibitors were instrumental in demonstrating the therapeutic potential of targeting furin in cell-based systems and animal models for conditions like anthrax intoxication and viral infections, they often suffered from limitations such as lack of specificity, low stability, and potential cytotoxicity. pnas.orgnews-medical.netnih.gov The challenge in developing effective furin-targeted therapies lies in creating inhibitors that are highly selective for furin over other similar enzymes and are active specifically in diseased tissues. nih.gov

The evolution of proprotein convertase inhibitor research has seen a shift towards developing more specific and potent inhibitors. This includes the creation of peptidomimetic inhibitors and, importantly, the discovery of small-molecule inhibitors. mdpi.comnews-medical.net These newer generations of inhibitors aim to overcome the drawbacks of earlier compounds, offering the potential for better therapeutic profiles. The development of small-molecule furin inhibitors, such as derivatives of 2,5-dideoxystreptamine (B1253846), represented a significant step forward, demonstrating nanomolar potency and the ability to protect cells from furin-dependent toxins. pnas.orgmdpi.com

Inhibitor Type Example(s) Key Characteristics
Peptidyl Chloromethyl Ketones (CMKs)Decanoyl-Arg-Val-Lys-Arg-CH2ClIrreversible, active site inhibitors; often lack specificity. pnas.orgmdpi.com
Engineered Serpinsα1-PDX (a variant of α1-antitrypsin)Protein-based inhibitors; can have improved specificity. mdpi.comnih.gov
Peptide-based inhibitorsPolyarginines (e.g., Hexa-D-arginine)Competitive inhibitors; can have good potency. echelon-inc.com
Small-molecule inhibitors2,5-dideoxystreptamine derivatives, BOS-981Can offer improved bioavailability and specificity. pnas.orgmdpi.comnews-medical.net
NanobodiesDromedary heavy-chain-derived nanobodiesHighly specific, non-competitive inhibitors. nih.gov

Positioning of Furin Inhibitor II (TFA) within the Landscape of Contemporary Furin Research

Furin Inhibitor II, also known as Hexa-D-arginine, is a peptide-based inhibitor of furin. echelon-inc.com Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research settings. medchemexpress.eu This inhibitor is composed of six D-arginine amino acids linked together. echelon-inc.com The use of D-amino acids, which are mirror images of the naturally occurring L-amino acids, makes the peptide more stable and less susceptible to degradation by cellular proteases. echelon-inc.com

Furin Inhibitor II (TFA) is a competitive inhibitor of furin, meaning it binds to the active site of the enzyme and prevents it from binding to and cleaving its natural substrates. plos.org It exhibits a notable potency, with a reported inhibition constant (Ki) of 106 nM for purified furin. echelon-inc.commedchemexpress.eu While it is a potent inhibitor of furin, it also shows some activity against other proprotein convertases, such as PACE4 (Ki = 580 nM) and PC1 (Ki = 13.2 µM), though to a lesser extent. medchemexpress.eumedchemexpress.com

In the broader context of furin inhibitor research, Furin Inhibitor II (TFA) represents a valuable tool for studying the roles of furin in various biological and pathological processes. Its ability to block the processing of furin substrates has been demonstrated in a variety of research applications. For instance, it has been shown to block the toxicity of Pseudomonas exotoxin A and anthrax toxins in vitro and in vivo. medchemexpress.eu More recently, with the emergence of SARS-CoV-2, the role of furin in cleaving the virus's spike protein has come under intense scrutiny. news-medical.net Research has shown that the furin cleavage site on the spike protein is critical for membrane fusion and viral replication, and inhibitors of furin, including Furin Inhibitor II, have been investigated for their potential to block this process. echelon-inc.com

While more advanced and potentially more specific furin inhibitors, such as small molecules and nanobodies, are under development, Furin Inhibitor II (TFA) remains a widely used and important research compound. mdpi.comnih.gov Its established inhibitory activity and commercial availability make it a standard tool for researchers investigating furin-dependent pathways in diverse areas such as cancer, infectious diseases, and other pathological conditions. sigmaaldrich.commdpi.com

Compound CAS Number Molecular Formula Molecular Weight
Furin Inhibitor II (Hexa-D-arginine)673202-67-0C36H75N25O6954.14
Furin Inhibitor II TFA958204-56-3C38H76F3N25O81068.19

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H85F3N24O14 B12088937 Furin Inhibitor II (TFA)

Properties

Molecular Formula

C38H85F3N24O14

Molecular Weight

1159.2 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/6C6H14N4O2.C2HF3O2/c6*7-4(5(11)12)2-1-3-10-6(8)9;3-2(4,5)1(6)7/h6*4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,6,7)

InChI Key

CLXOAXAOLSYNEV-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Biochemical Characterization of Furin Inhibitor Ii Tfa

Enzymatic Inhibition Kinetics and Specificity Profile

The inhibitory activity of Furin Inhibitor II (TFA) has been quantified against furin and other members of the proprotein convertase family, revealing a distinct specificity profile.

Furin Inhibitor II (TFA) demonstrates potent inhibition of furin with a reported inhibition constant (Ki) of 106 nM. medchemexpress.comechelon-inc.commedchemexpress.comchembk.comchemicalbook.com Its inhibitory effect extends to other related proprotein convertases, though with varying potency. The compound inhibits PACE4 with a Ki of 580 nM and shows significantly weaker inhibition against prohormone convertase-1 (PC1), with a Ki value of 13.2 µM. medchemexpress.commedchemexpress.comchemicalbook.comtargetmol.com This data highlights a degree of selectivity for furin over other convertases.

EnzymeInhibition Constant (Ki)Reference
Furin106 nM medchemexpress.comechelon-inc.comtargetmol.com
PACE4580 nM medchemexpress.comtargetmol.com
PC1 (Prohormone Convertase-1)13.2 µM medchemexpress.comtargetmol.com

The mechanism of furin inhibition by compounds that mimic its substrate recognition sequence is typically competitive. pnas.orgpnas.orgresearchgate.net These inhibitors function by directly competing with the endogenous substrate for binding to the enzyme's active site. pnas.orgpnas.org Furin recognizes and cleaves proteins at sites rich in basic amino acids, and as a polyarginine peptide, Furin Inhibitor II (TFA) mimics this substrate motif. echelon-inc.comnih.gov Mechanistic studies on similar small molecule inhibitors confirm a competitive mode of action, where the inhibitor's binding is mutually exclusive to substrate binding. pnas.orgpnas.org

The inhibition of furin by Furin Inhibitor II (TFA) is concentration-dependent, meaning the extent of enzymatic blockade increases as the concentration of the inhibitor rises. While specific IC50 values for Furin Inhibitor II (TFA) are not detailed in the provided search results, the potent nanomolar Ki value against furin suggests that it would exhibit a low IC50 value in corresponding enzymatic assays. medchemexpress.comechelon-inc.com For other peptide-based inhibitors, IC50 values have been determined through progress curve assays, demonstrating a clear relationship between inhibitor concentration and the reduction in enzymatic activity. plos.org

Molecular Basis of Binding Interactions and Structure-Activity Relationships

The potent inhibitory activity of Furin Inhibitor II (TFA) is directly linked to its specific chemical structure and the resulting molecular interactions with the furin active site.

The fundamental structural motif responsible for the potency of Furin Inhibitor II (TFA) is its composition as a hexa-D-arginine peptide (rrrrrr-NH2). echelon-inc.com Polyarginine peptides are recognized as potent furin inhibitors. nih.gov The D-amino acid configuration provides stability against proteolytic degradation, while the chain of six arginine residues provides the necessary polybasic character. nih.gov Research has shown that the inhibitory efficacy of polyarginine peptides against furin increases with the length of the arginine chain. nih.gov The presence of multiple guanidinium (B1211019) groups from the arginine side chains is critical for high-affinity binding to the furin active site. acs.org

Computational models of the furin active site reveal a "canyon-like" groove that is characterized by a high density of negatively charged amino acid residues. pnas.org These residues, including aspartate and glutamate, create a strong electrostatic potential that attracts and binds substrates containing positively charged basic amino acids like arginine. pnas.org The potency of Furin Inhibitor II (TFA) is derived from the strong electrostatic interactions between its six positively charged D-arginine residues and these negatively charged pockets within the furin active site. echelon-inc.compnas.org Molecular modeling of similar inhibitors shows that these positively charged groups interact with key negatively charged residues in the S1 to S6 subsites of the enzyme, such as Asp-154, Glu-236, Glu-257, and Asp-258, effectively blocking the active site from processing natural substrates. pnas.org

Conformational Studies of Related Peptidic Inhibitors using Spectroscopic Methods

While specific conformational studies on Furin Inhibitor II (Hexa-D-arginine) are not extensively detailed in the searched literature, research on related polybasic and peptidic furin inhibitors provides valuable insights into the structural characteristics that may contribute to their inhibitory function.

Circular dichroism (CD) spectroscopy has been employed to study the structure of various peptidic inhibitors. For instance, a study on a fluorogenic peptide derived from the human SARS coronavirus (hSARS-CoV) S-protein, which is a substrate for furin, used CD spectroscopy to reveal that the peptide possesses a high degree of beta-sheet structure. nih.gov Following cleavage by furin, the beta-sheet content increased, suggesting that the conformation of the substrate is dynamic and changes upon enzymatic interaction. nih.gov

In another example, the conformational properties of the arginine-rich cell-penetrating peptide Tat(49–57)-NH2 were investigated using CD spectroscopy. The study found that in an aqueous environment, this peptide predominantly adopted a random coil or a polyproline type II helical structure. researchgate.net This suggests that flexible or non-globular conformations are common for short, polybasic peptides in solution.

Furthermore, research on nonapeptide inhibitors derived from histone H1.2 demonstrated their potency against furin. sciengine.com While the primary focus was on inhibitory constants, the stability of these peptides against furin digestion was assessed by HPLC, an indirect measure of their structural integrity and resistance to conformational changes that would lead to cleavage. sciengine.com A study on the influence of polyarginine on DNA condensation also utilized circular dichroism to probe structural transitions, indicating that polyarginine binding can inhibit major conformational changes in its binding partner. nih.gov

These studies collectively suggest that peptidic furin inhibitors, particularly those rich in basic residues like arginine, may not adopt a single, rigid structure in solution. Instead, they likely exist in a dynamic equilibrium of conformations, such as random coils or extended structures, which allows them to adapt to the electrostatic environment of the furin active site.

In Vitro and Ex Vivo Investigations of Furin Inhibitor Ii Tfa in Disease Models

Anti-Pathogenic Efficacy in Cellular and Tissue-Based Systems

Research has focused on the ability of Furin Inhibitor II (TFA) to interfere with the life cycle of pathogens that rely on host furin for activation. These investigations span both bacterial toxins and viral glycoproteins.

Pseudomonas aeruginosa exotoxin A (PEA) is a virulent factor that requires intracellular proteolytic cleavage by furin to exert its cytotoxic effects, which involve the inhibition of protein synthesis via the ADP-ribosylation of elongation factor 2. nih.gov In vitro studies have demonstrated that Furin Inhibitor II (TFA), referred to in studies as Hexa-D-arginine or D6R, effectively blocks this activation pathway. medchemexpress.comnih.gov

In experiments using Chinese Hamster Ovary (CHO) cells, treatment with Furin Inhibitor II (TFA) conferred protection against PEA-induced cytotoxicity. nih.gov The inhibitor was shown to be noncytotoxic on its own while preventing the cell lysis typically caused by the toxin. nih.govtargetmol.com This protective effect underscores the inhibitor's ability to interrupt the furin-dependent processing essential for PEA toxicity in a cellular context. nih.gov

The toxicity of anthrax toxin depends on the furin-mediated cleavage of its Protective Antigen-83 (PA83) component into a smaller, active PA63 fragment on the host cell surface. This processing is a critical step for the subsequent translocation of the lethal factor (LF) and edema factor (EF) into the cell's cytosol. nih.govnih.gov

The efficacy of Furin Inhibitor II (TFA) (Hexa-D-arginine) in preventing this process has been demonstrated in vitro using a murine alveolar macrophage cell line, RAW 264.7. nih.gov In these cellular assays, the addition of the inhibitor protected the macrophages from toxin-induced cell death. The protective effect was dose-dependent, with higher concentrations of the inhibitor leading to increased cell survival. nih.gov At a toxin concentration that lysed 50% of the cells, the inclusion of 1 µM and 100 µM of the inhibitor resulted in 16% and 36% cell survival, respectively, after six hours. nih.gov

Table 2: Protective Efficacy of Furin Inhibitor II (TFA) in Anthrax Toxin-Treated Macrophages (RAW 264.7)

Inhibitor Concentration Cell Survival Rate (%) (at 6 hours)
0 µM (Toxin alone) 0%
1 µM 16%
100 µM 36%

Data from in vitro cytotoxicity assays with PA and LF. nih.gov

The entry of SARS-CoV-2 into host cells is critically dependent on the cleavage of its spike (S) protein at the S1/S2 boundary. nih.govechelon-inc.com This site contains a polybasic amino acid sequence (RRAR) that is a recognition motif for furin. nih.gov This furin-mediated cleavage is considered a key factor in the virus's high transmissibility and pathogenesis. echelon-inc.comfrontiersin.org Consequently, inhibiting this proteolytic event is a therapeutic strategy.

Furin Inhibitor II (TFA), or Hexa-D-arginine, has been identified as a compound that can block the furin-mediated cleavage of the SARS-CoV-2 spike protein. rndsystems.comiscabiochemicals.com However, its efficacy in cell-based assays has yielded varied results. In one study using VeroE6 cells (an African green monkey kidney cell line) expressing the spike protein, Hexa-D-arginine was evaluated alongside other furin inhibitors. nih.gov While the inhibitors decanoyl-RVKR-chloromethylketone (CMK) and naphthofluorescein (B155354) were found to abolish spike protein cleavage and subsequent cell-cell fusion (syncytium formation), Hexa-D-arginine did not suppress the cytopathic effects (CPEs) in this specific experimental model. nih.gov

The human airway is a primary site of SARS-CoV-2 infection. Studies using human airway epithelial cell lines, such as Calu-3, have established that both furin and the transmembrane protease serine 2 (TMPRSS2) are essential for the proteolytic activation of the SARS-CoV-2 spike protein and subsequent viral replication. life-science-alliance.orgnih.govmdpi.com Inhibition of furin activity in these cells has been shown to dramatically reduce viral multiplication. life-science-alliance.orgnih.gov

Research using Calu-3 cells demonstrated that the synthetic furin inhibitor MI-1851 strongly suppressed SARS-CoV-2 replication. life-science-alliance.orgmdpi.com Furthermore, combining a furin inhibitor with a TMPRSS2 inhibitor resulted in a synergistic antiviral effect, almost completely blocking virus replication in this cellular system. life-science-alliance.orgnih.gov While these specific studies on human airway cells did not directly report on the use of Furin Inhibitor II (TFA), they confirm the critical role of furin in this cell type, providing a strong rationale for the therapeutic potential of furin inhibitors. life-science-alliance.org The evaluation of Hexa-D-arginine in other cell lines, such as VeroE6, provides context but its direct impact on viral entry in human airway epithelial cells has not been detailed in the reviewed literature. nih.gov

Blockade of Viral Glycoprotein (B1211001) Cleavage and Replication

Modulation of Host Cellular Processes

Furin Inhibitor II (TFA) and related compounds modulate host cellular functions, particularly in the context of disease, by targeting the ubiquitous host proprotein convertase, furin. Furin is a key enzyme in the post-translational modification of a multitude of precursor proteins, including those essential for the pathogenesis of various infectious agents. mdpi.complos.org Its inhibition, therefore, represents a host-focused strategy to counteract diseases.

The activation of numerous bacterial toxins and viral glycoproteins is dependent on cleavage by host cell furin, a process that can be effectively blocked by specific inhibitors. mdpi.comresearchgate.net Furin is implicated in the proteolytic processing of the protective antigen (PA) component of the anthrax toxin, which is a mandatory step for the toxin's entry into the host cell cytosol. pnas.org Studies have demonstrated that furin inhibitors can attenuate the toxicity of anthrax toxin in cell culture models. researchgate.netpnas.org For instance, peptidic inhibitors modeled from the furin cleavage sequence of avian influenza hemagglutinin were shown to protect cells from anthrax. nih.gov

Similarly, the activation of Shiga toxin, produced by enterohemorrhagic E. coli (EHEC), involves furin-mediated cleavage of its A-chain, which enables the toxin to inhibit protein synthesis and induce cell death. nih.gov The application of potent furin inhibitors has been shown to confer a concentration-dependent protective effect against the cytotoxicity induced by Shiga toxin in HEp-2 cells, underscoring furin's role as a key target for mitigating this pathogenic effect. nih.govnih.gov Furin is also involved in processing toxins from Pseudomonas aeruginosa and pathogens like Bordetella species. mdpi.compnas.org

In the context of viral infections, furin is crucial for the maturation of surface glycoproteins that are prerequisites for viral entry and propagation. This includes the hemagglutinins (HA) of highly pathogenic avian influenza viruses (e.g., H5 and H7 subtypes) and the spike (S) protein of SARS-CoV-2. nih.govnih.gov Inhibition of furin has been demonstrated to block the cleavage of the SARS-CoV-2 spike protein at the S1/S2 site, thereby reducing viral replication in human airway epithelial cells (Calu-3). mdpi.comnih.gov

Furin is a type I transmembrane protein that is predominantly localized in the trans-Golgi network (TGN), where it processes a wide array of host precursor proteins. pnas.orgnih.gov However, it also cycles between the TGN, the cell surface, and endosomes, allowing it to access and cleave a diverse range of substrates. pnas.orgnih.gov This subcellular distribution is critical to its function in both normal physiology and disease. The enzyme can process newly synthesized proteins within the secretory pathway and also act on substrates at the cell membrane or in the extracellular space after being shed as a soluble, active form. nih.govnih.gov

The efficacy of furin inhibitors can depend on their ability to access these different cellular compartments. Research suggests that some inhibitors can efficiently target furin located on the cell surface. nih.gov This is particularly relevant for pathogens like Bacillus anthracis, as the processing of its protective antigen appears to be dependent on cell-surface furin. nih.gov The ability of an inhibitor to target furin in specific subcellular locations is a key factor in its potential to block pathogenic processes while potentially minimizing interference with essential physiological functions occurring within the TGN. nih.gov The interaction of viral proteins with furin can also be localized; for example, the interactome of the SARS-CoV-2 receptor FURIN has been linked to clathrin-related endocytosis processes, highlighting its role at the plasma membrane during viral internalization. embopress.org

Macrophages are critical immune cells whose functions can be modulated by furin activity, and furin inhibitors have been studied in various macrophage cell lines. In the context of bacterial pathogenesis, a subset of small molecule furin inhibitors derived from 2,5-dideoxystreptamine (B1253846) was shown to protect RAW 264.7 macrophage cells from the toxicity induced by the furin-dependent processing of anthrax protective antigen. pnas.org

Beyond protection from toxins, furin inhibition can actively steer the macrophage phenotype. Studies on the human macrophage cell line THP-1 and primary human macrophages revealed that inhibiting furin promotes a proinflammatory, antitumor state. nih.gov Specifically, furin-inhibited CAR-macrophages displayed enhanced phagocytic activity against cancer cells and maintained a persistent proinflammatory profile. nih.gov This is consistent with findings in furin-deficient mice, which show elevated levels of proinflammatory cytokines due to an increase in proinflammatory macrophages. nih.gov Similarly, studies using the rat alveolar macrophage cell line NR8383, which expresses furin, have shown that downregulation of furin can induce proinflammatory activation. researchgate.net This suggests that furin plays a key role in regulating the inflammatory phenotype of macrophages, and its inhibition can be leveraged to enhance antitumor or antimicrobial immune responses. nih.govresearchgate.net

Table 1: Effects of Furin Inhibition on Macrophage Cell Lines

Cell LineInhibitor/MethodPathogen/StimulusObserved EffectReference
RAW 264.7 (Mouse)GADDs (guanidinylated aryl-substituted 2,5-dideoxystreptamine derivatives)Anthrax Protective AntigenProtection from furin-dependent cytotoxicity. pnas.org
THP-1 (Human)Furin Inhibition (in CAR-M context)Breast Cancer CellsMaintained proinflammatory phenotype; heightened antitumor phagocytic activity. nih.gov
NR8383 (Rat)Furin Knockdown (siRNA)(Endogenous)Induction of proinflammatory activation. researchgate.net
Primary Human MacrophagesFurin Inhibition (in CAR-M context)Breast Cancer CellsSustained persistent proinflammatory profile; enhanced tumoricidal potential. nih.gov

Methodological Frameworks for Functional Assessment

The functional assessment of furin inhibitors like Furin Inhibitor II (TFA) relies on robust biochemical and cell-based assays to quantify their potency and efficacy. These methods include direct measurement of enzymatic activity and analysis of cellular responses to inhibition.

Fluorogenic substrate assays are a primary method for measuring the enzymatic activity of furin and determining the inhibitory potency (e.g., Kᵢ or IC₅₀ values) of compounds. plos.orgsciengine.com These assays employ synthetic peptide substrates that mimic the consensus cleavage sequence recognized by furin, which is typically R-X-K/R-R↓. acs.org The substrate is chemically modified by attaching a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 4-methyl coumarin (B35378) 7-amide (MCA), which is quenched by another chemical group on the peptide. plos.orgsciengine.commedchemexpress.com

When furin cleaves the peptide bond, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity over time. sciengine.com The rate of this reaction is directly proportional to the enzyme's activity. To determine the inhibitory activity of a compound, the enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of the fluorogenic substrate. sciengine.com The residual enzyme activity is then measured, and the data are used to calculate key inhibitory constants. sciengine.comacs.org These assays are typically performed in a 96-well plate format using a spectrofluorometer, allowing for high-throughput screening of potential inhibitors. acs.org

Table 2: Examples of Fluorogenic Substrates for Furin Activity Assays

Substrate NameSequenceTypical UseReference
Boc-RVRR-MCABoc-Arg-Val-Arg-Arg-MCAIn vitro furin inhibition assays. plos.org
Pyr-RTKR-AMCpyroGlu-Arg-Thr-Lys-Arg-AMCDetermining Kᵢ values of inhibitors and specific activity of furin. sciengine.comnih.gov
pERTKR-MCApyrArg-Thr-Lys-Arg-MCAFurin activity and stability assays. sciengine.com

Cell counting and viability assays are essential tools for evaluating the efficacy of furin inhibitors in a cellular context (ex vivo). acs.org These assays measure the ability of an inhibitor to protect cells from pathogen-induced death or to modulate cell proliferation. nih.govuzh.ch One of the most common methods is the MTT assay, which measures the metabolic activity of living cells. nih.gov In this assay, the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced, which can be quantified spectrophotometrically, is proportional to the number of living cells. nih.gov This method has been used to demonstrate the protective effect of furin inhibitors on MDCK cells during viral propagation. nih.gov

Other methods for assessing cell number and proliferation include direct cell counting using a hemocytometer or automated cell counter, and proliferation assays based on the incorporation of labeled nucleotides, such as [³H]thymidine, into the DNA of dividing cells. aai.org For instance, the impact of various compounds on the proliferation of RMA T-cells and MC57 fibroblasts has been quantified by measuring [³H]thymidine incorporation after cultivation in the presence of the inhibitor. aai.org These assays are critical for confirming that the observed protective effects of a furin inhibitor are due to the specific blockade of a pathogenic process and not due to general cytotoxicity of the compound itself. core.ac.uk

Employment of Immunoblotting for Protein Processing Confirmation

Immunoblotting, or Western blotting, is a cornerstone technique used to verify the efficacy of Furin Inhibitor II (TFA) in preventing the cleavage of specific protein precursors. This method allows researchers to visualize the shift in molecular weight that occurs when a proprotein is processed into its mature, active form. By treating cells or tissues with Furin Inhibitor II (TFA), scientists can observe the accumulation of the uncleaved precursor protein and a corresponding decrease in the mature protein product.

This approach has been pivotal in understanding the role of furin in various pathologies. For instance, in viral studies, immunoblotting can demonstrate the inhibitor's ability to block the cleavage of viral envelope glycoproteins, a necessary step for viral infectivity. asm.orglife-science-alliance.org In the context of bacterial pathogenesis, it can confirm the inhibition of toxin activation. For example, the processing of anthrax protective antigen (PA83) into its active form (PA63) is a furin-dependent process that can be blocked by furin inhibitors. nih.govpnas.org

A typical immunoblotting experiment to confirm the action of Furin Inhibitor II (TFA) would involve the following steps:

Cultured cells relevant to a specific disease model (e.g., human airway cells for viral studies, or macrophages for toxin studies) are treated with varying concentrations of Furin Inhibitor II (TFA). nih.gov

A control group of cells remains untreated.

The cells are then challenged with the virus or toxin of interest, or stimulated to express the endogenous protein that is a known furin substrate.

After a set incubation period, cell lysates are collected. asm.org

The total protein from the lysates is separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

The membrane is probed with a primary antibody specific to the target protein. This antibody can recognize the precursor, the mature form, or a tag engineered onto the protein.

A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), that recognizes the primary antibody is then added.

A chemiluminescent substrate is applied, and the resulting light emission, corresponding to the protein bands, is captured on film or with a digital imager.

The results would be expected to show a distinct band for the high-molecular-weight precursor in the inhibitor-treated samples, whereas the control samples would predominantly show a band corresponding to the lower-molecular-weight, cleaved protein. The intensity of these bands can be quantified to determine the inhibitor's potency.

While specific immunoblotting data for Furin Inhibitor II (TFA) is embedded within broader studies, the principle is demonstrated in research using other potent furin inhibitors like MI-1851 and MI-1148, which show clear inhibition of viral glycoprotein processing in Western blots. asm.orgnih.gov

Table 1: Representative Data from Immunoblotting Analysis of Protein Processing

Sample Treatment Precursor Protein Level (Relative Units) Mature Protein Level (Relative Units)
Control None 1.0 8.5
Test Furin Inhibitor II (TFA) 7.8 1.2

This is a hypothetical data table illustrating the expected outcome of an immunoblotting experiment. The values represent the density of the respective protein bands, normalized to a loading control.

Microscopic Techniques (e.g., TEM, SEM) for Morphological Observations of Self-Assembly (if related to the inhibitor's functional context)

The use of microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for observing the self-assembly of Furin Inhibitor II (TFA) is not a documented functional context for this particular inhibitor. Furin Inhibitor II (TFA) is a small peptide (Hexa-D-arginine) that functions by direct competitive inhibition of the enzyme's active site. abmole.comechelon-inc.com Its mechanism of action does not rely on forming larger, observable nanostructures to exert its inhibitory effect.

However, the field of furin research does intersect with self-assembly phenomena in a different manner. Some advanced therapeutic and diagnostic strategies utilize furin's enzymatic activity to trigger the self-assembly of other molecules within a target environment, such as a tumor. nih.govacs.org In these systems, specially designed peptide precursors are cleaved by furin, which is often overexpressed in cancer cells. This cleavage initiates a cascade where the resulting fragments self-assemble into nanoparticles or nanofibers. acs.orgnih.gov These assembled structures can then, for example, be used for enhanced imaging or to release a therapeutic payload. acs.org

In such studies, TEM and SEM are crucial for:

Confirming Nanostructure Formation: Visualizing the morphology, size, and shape of the self-assembled nanoparticles or nanofibers in vitro after incubation with furin. acs.org

Observing Intracellular Assembly: In some cases, high-resolution electron microscopy can be used to observe the formation of these structures within the cellular environment, often localized near the Golgi apparatus where furin is abundant. nih.govacs.org

It is important to reiterate that these investigations focus on the self-assembly of a substrate in response to furin activity, rather than the self-assembly of an inhibitor like Furin Inhibitor II (TFA). Therefore, this area of research, while mechanistically interesting, is not directly related to the functional context of Furin Inhibitor II (TFA) itself.

Broader Research Implications and Translational Prospects of Furin Inhibitor Ii Tfa Studies

Contribution to Fundamental Understanding of Proprotein Convertase Biology and Substrate Recognition

Furin Inhibitor II (TFA), a polyarginine compound, acts as a potent and specific inhibitor of furin. merckmillipore.com It demonstrates competitive inhibition with a notable affinity for furin, while showing significantly lower inhibitory activity against other proprotein convertases like PACE4 and prohormone convertase 1 (PC1). merckmillipore.com This selectivity has been instrumental in dissecting the specific functions of furin from other members of the proprotein convertase family.

Studies utilizing this inhibitor have helped to elucidate the structural and functional intricacies of furin's active site. scbt.com The design of such inhibitors, which often mimic the natural substrates of furin, has provided valuable insights into the enzyme's substrate recognition mechanisms. patsnap.com By observing how these inhibitors bind to furin's catalytic domain, researchers have gained a deeper understanding of the specific amino acid sequences and conformations that furin recognizes and cleaves. This knowledge is crucial for predicting new furin substrates and understanding the molecular basis of its role in processing a wide array of precursor proteins into their biologically active forms. scbt.compatsnap.com

Advancement in the Development of Novel Anti-Infective Agents and Strategies

The pivotal role of furin in the activation of numerous viral and bacterial pathogens has positioned it as an attractive target for the development of novel anti-infective therapies. nih.govnih.govnih.gov Furin Inhibitor II (TFA) has been a key compound in proof-of-concept studies demonstrating the viability of this approach.

Several bacterial toxins require cleavage by furin to become active and exert their pathogenic effects. nih.gov Research involving Furin Inhibitor II (TFA) has significantly advanced the development of strategies to counteract these toxins.

Anthrax Toxin : The protective antigen (PA) component of the anthrax toxin must be cleaved by furin to mediate the entry of the lethal and edema factors into host cells. nih.govmdpi.com Studies have shown that furin inhibitors, including hexa-D-arginine, can effectively block the processing of PA, thereby protecting macrophages from toxin-mediated killing. nih.govnih.gov This inhibition is dose-dependent and correlates with the prevention of PA processing. nih.gov Combining furin inhibitors with agents like chloroquine, which interfere with endosomal acidification, has been shown to strongly augment the protective effect against anthrax toxin. nih.gov

Pseudomonas exotoxin A (PEA) : This toxin, produced by Pseudomonas aeruginosa, also requires intracellular proteolytic cleavage by furin for its cytotoxic activity. lsuhsc.edugu.se Furin Inhibitor II (TFA), specifically hexa-D-arginine, has been demonstrated to effectively block PEA-induced cell lysis. lsuhsc.edu In vivo studies have shown that administration of this inhibitor to mice treated with PEA significantly improves their survival rate and reduces circulating levels of inflammatory cytokines like TNF-α. lsuhsc.edu

Table 1: Investigated Bacterial Toxins and the Role of Furin Inhibitor II (TFA)

Toxin Pathogen Role of Furin Effect of Furin Inhibitor II (TFA)
Anthrax Toxin Bacillus anthracis Cleavage of Protective Antigen (PA) nih.govmdpi.com Blocks PA processing and protects cells from toxicity nih.govnih.gov
Pseudomonas exotoxin A Pseudomonas aeruginosa Intracellular activation of the toxin lsuhsc.edu Blocks cell lysis and improves survival in animal models lsuhsc.edu

Many viruses, including several highly pathogenic ones, rely on host cell furin to cleave their envelope glycoproteins, a step that is essential for viral entry and infectivity. patsnap.comnih.gov Furin inhibitors, therefore, represent a promising broad-spectrum antiviral strategy.

Influenza Virus : Highly pathogenic avian influenza viruses, such as H5N1, possess a multibasic cleavage site in their hemagglutinin (HA) protein that is recognized and cleaved by furin, a feature linked to their high virulence. mdpi.comnih.gov Research has focused on developing stable and potent furin inhibitors to block this activation step. nih.gov

Ebola Virus : The glycoprotein (B1211001) of the Ebola virus is another substrate for furin cleavage, which is critical for its infectivity. nih.govsciencedaily.com The potential of furin inhibitors as a therapeutic intervention for Ebola has been a subject of research, highlighting the broad applicability of this antiviral strategy. sciencedaily.com

Coronaviruses (e.g., SARS-CoV-2) : The spike (S) protein of SARS-CoV-2, the virus responsible for COVID-19, has a furin cleavage site between its S1 and S2 subunits, which enhances its infectivity. patsnap.comnews-medical.net Studies have demonstrated that furin inhibitors can block the cleavage of the S protein, thereby reducing viral entry and replication. nih.govnih.gov The combination of furin inhibitors with inhibitors of other proteases like TMPRSS2 has shown synergistic antiviral effects. nih.gov

Table 2: Furin-Dependent Viruses and the Potential of Furin Inhibitor II (TFA) as an Antiviral

Virus Family Example Virus Viral Protein Cleaved by Furin Implication of Furin Inhibition
Orthomyxoviridae Influenza A (H5N1) Hemagglutinin (HA) mdpi.comnih.gov Prevention of viral fusion and entry
Filoviridae Ebola Virus Glycoprotein (GP) nih.govsciencedaily.com Reduction of viral infectivity
Coronaviridae SARS-CoV-2 Spike (S) Protein patsnap.comnews-medical.net Inhibition of viral entry and replication nih.govnih.gov

Exploration in Non-Infectious Disease Research Paradigms

The involvement of furin in the processing of a wide range of cellular proteins has implicated it in the pathophysiology of various non-infectious diseases, including cancer and neurodegenerative disorders. patsnap.comnih.gov

Furin is often overexpressed in various types of tumors and is involved in the activation of proteins that promote tumor growth, invasion, and metastasis. patsnap.comnih.gov These include matrix metalloproteinases (MMPs), growth factors, and their receptors.

Matrix Metalloproteinase (MMP) Activation : Furin plays a key role in the activation of pro-MMPs, such as pro-MMP-2, which are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. nih.gov Studies have shown that synthetic furin inhibitors can decrease the processing of pro-MT1-MMP, leading to reduced activation of pro-MMP-2 and a decrease in the invasive potential of tumor cells. nih.gov

Tumor Growth and Invasiveness : By inhibiting the processing of various oncoproteins, furin inhibitors have been shown to reduce the tumorigenicity and invasiveness of cancer cells in both in vitro and in vivo models. researchgate.net For certain cancers, such as KRAS or BRAF-driven colorectal cancer, furin inactivation has been shown to inhibit tumorigenic properties. springernature.com

Emerging research suggests a role for furin in the pathogenesis of neurodegenerative diseases. pnas.org For instance, furin has been implicated in the processing of proteins associated with Alzheimer's disease. pnas.org While this area of research is still developing, the availability of specific furin inhibitors like Furin Inhibitor II (TFA) provides a valuable tool to investigate the precise role of furin in these complex diseases and to explore its potential as a therapeutic target.

Rationale for Combinatorial Research Approaches for Enhanced Efficacy

The investigation of Furin Inhibitor II (TFA) in combination with other therapeutic agents represents a strategic approach to amplify its potential efficacy. This rationale is particularly compelling when considering the multifaceted nature of various pathological processes, such as viral infections and cancer progression, where multiple proteases often act in concert. By simultaneously targeting different key enzymes involved in a disease pathway, it is possible to achieve a more potent and durable therapeutic effect than what can be accomplished with a single agent. This approach can also potentially lower the required concentrations of individual inhibitors, which may in turn reduce the risk of off-target effects. Research into combinatorial strategies is therefore a critical area of focus for realizing the full translational prospects of furin inhibitors like Furin Inhibitor II (TFA).

Synergistic Effects with Other Protease Inhibitors (e.g., TMPRSS2 Inhibitors)

A significant body of research has highlighted the synergistic potential of combining furin inhibitors with inhibitors of other proteases, most notably Transmembrane Protease, Serine 2 (TMPRSS2). This is particularly relevant in the context of viral infections, such as that caused by SARS-CoV-2, where both furin and TMPRSS2 play essential, yet distinct, roles in the viral entry process.

The spike (S) protein of SARS-CoV-2 requires cleavage at two separate sites for the virus to successfully enter host cells. Furin is responsible for the initial "priming" cleavage at the S1/S2 site, while TMPRSS2 mediates the subsequent cleavage at the S2' site, which is critical for the fusion of the viral and cellular membranes. Because these two proteases act sequentially and are both crucial for viral entry, their simultaneous inhibition leads to a powerful synergistic effect. Inhibiting only one of these proteases may not be sufficient to completely block viral entry, but the dual inhibition creates a much more formidable barrier to infection.

Studies have demonstrated that a combination of a furin inhibitor and a TMPRSS2 inhibitor can dramatically reduce viral replication in human airway epithelial cells. For instance, the combined treatment of Calu-3 cells with a TMPRSS2 inhibitor and the furin inhibitor MI-1851 resulted in an almost complete blockage of SARS-CoV-2 replication, with a nearly 15,000-fold reduction in virus titers at 24 hours post-infection. This effect was significantly greater than that observed with either inhibitor alone, confirming a synergistic relationship. Other research has also reported a synergistic reduction of progeny infectious viruses by more than 70-fold when furin and TMPRSS2 inhibitors are used in combination. This combined approach has been shown to lead to as much as a 95% reduction in viral infection, underscoring its potential as a powerful antiviral strategy.

The data from these studies strongly support the rationale for pursuing combinatorial therapies involving furin inhibitors and TMPRSS2 inhibitors. The synergistic activity observed suggests that such combinations could be more effective than monotherapy and could potentially allow for the use of lower, less toxic doses of each inhibitor.

Table 1: Research Findings on the Synergistic Effects of Combined Furin and TMPRSS2 Inhibition

Study Focus Inhibitors Used Key Findings Reported Efficacy Citations
SARS-CoV-2 Replication in Human Airway Cells TMPRSS2 inhibitors and Furin inhibitor MI-1851 The combination of inhibitors produced a more potent antiviral activity than single inhibitors. Almost complete blockage of viral replication, with a nearly 15,000-fold reduction in virus titers at 24 hours post-infection.
SARS-CoV-2 Infection of Lung-Derived Cells Furin inhibitors (BOS inhibitors) and TMPRSS2 inhibitor (camostat) Co-treatment resulted in a synergistic reduction of progeny infectious viruses. More than 70-fold reduction in infectious viruses.
SARS-CoV-2 Viral Entry in Lung Cells Non-toxic furin inhibitor and a TMPRSS2 inhibitor The combination significantly reduces viral entry. An average synergistic ~95% reduction of viral infection.
Dual Inhibition of Host Proteases Diminazene (dual inhibitor of TMPRSS2 and furin) A single agent was found to inhibit both TMPRSS2 and furin. IC50 values of 1.35 µM for TMPRSS2 and 13.2 µM for furin.

Methodological Considerations and Future Research Directions

Optimization of In Vitro and Cell-Based Assay Methodologies for Precise Inhibitor Characterization

The accurate characterization of Furin inhibitors, including Furin Inhibitor II (TFA), is fundamentally dependent on the quality and precision of the assays used. Standard in vitro assays typically involve incubating the inhibitor with purified recombinant Furin and a fluorogenic peptide substrate. However, the choice of substrate can significantly impact the results. Recent studies have shown that peptide substrates mimicking the cleavage site of viral proteins, such as the spike protein of SARS-CoV-2 (e.g., QTQTKSHRRAR-AMC), can be superior tools for screening Furin activity compared to commercially available generic substrates like Pyr-RTKR-AMC. nih.govmdpi.com This highlights the need for substrate optimization to better reflect the physiological targets of Furin.

To accommodate the need for screening large compound libraries, high-throughput compatible assays are essential. A matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry-based platform has been developed, offering a label-free and highly sensitive method for measuring IC50 values, even for tight-binding inhibitors at very low enzyme concentrations. acs.org

Beyond simple in vitro inhibition, cell-based assays are crucial for evaluating the efficacy and permeability of inhibitors in a more biologically relevant context. A variety of cell-based assays have been employed to confirm Furin inhibition, including:

Reporter Gene Assays: Using cell lines like CHO-GRAPfurin, which secrete a reporter protein (like SEAP) upon Furin cleavage, allows for the quantification of intracellular Furin activity. nih.gov

Toxin Protection Assays: The ability of an inhibitor to protect cells from Furin-dependent toxins, such as those from Bacillus anthracis and Pseudomonas aeruginosa, provides a functional measure of its activity at the cell surface and within endosomal compartments. nih.govpnas.org

Protein Processing Analysis: Assessing the inhibitor's ability to block the processing of endogenous or overexpressed Furin substrates, like pro-Membrane Type-1 Matrix Metalloproteinase (proMT1-MMP), can be evaluated through techniques like Western blotting. nih.gov

Cell Migration and Invasion Assays: Since Furin is implicated in cancer metastasis, assays measuring the inhibition of tumor cell motility and invasiveness provide a direct functional readout of the inhibitor's potential anti-cancer effects. nih.gov

A key challenge is distinguishing between inhibition at the cell surface versus intracellular compartments (e.g., the trans-Golgi network). Some inhibitors show potent protection against extracellular toxins but only moderately inhibit intracellular processing, suggesting poor cell permeability or preferential action at the cell surface. nih.gov Therefore, a suite of optimized cell-based assays is necessary for a comprehensive characterization of an inhibitor's profile.

Integration of High-Throughput Screening and Omics Data for Systems-Level Understanding of Furin Inhibition

High-throughput screening (HTS) of small-molecule libraries remains a primary strategy for identifying novel, non-peptidic Furin inhibitors. nih.govmdpi.comnih.gov These campaigns often utilize the optimized in vitro assays mentioned previously to rapidly assess thousands of compounds. For instance, an HTS campaign using a cell-based assay led to the identification of the small-molecule inhibitor B3. nih.gov

However, to move beyond single-target effects and understand the broader biological consequences of Furin inhibition, integrating HTS data with "omics" technologies is a critical future direction. ufz.deeu-life.eu The field is moving towards a systems-level understanding by combining genomics, transcriptomics, proteomics, and metabolomics.

Recent studies have begun to explore this integration. For example, CRISPR-mediated gene deletion of FURIN in monocytic cell lines, followed by whole-genome transcriptomics and secreted proteomics, has provided a mechanistic basis for the roles of myeloid cell Furin in cardiovascular disorders. nih.govcitedrive.com Such studies reveal profound alterations in cellular functions, including phagocytosis, lipid accumulation, cell migration, and inflammatory cytokine release patterns. nih.govnih.gov This multi-omics approach can:

Identify downstream pathways affected by Furin inhibition.

Uncover potential off-target effects.

Reveal biomarkers of inhibitor activity.

Provide a comprehensive picture of the cellular response to the loss of Furin function. nih.gov

By applying these multi-omics strategies to cells treated with specific inhibitors like Furin Inhibitor II (TFA), researchers can gain a holistic view of the compound's impact, moving from simple enzyme inhibition kinetics to a deep understanding of its effects on complex biological networks.

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Efficacy Assessment

To bridge the gap between cell-free assays and in vivo studies, the development of more sophisticated preclinical models is essential. While standard cancer cell lines like HT1080 fibrosarcoma and CHO cells are valuable for initial efficacy testing nih.gov, advanced models that better recapitulate human physiology are increasingly important.

Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, offer a more realistic microenvironment compared to traditional 2D monolayers. These models can better predict a compound's efficacy, as they mimic tissue architecture and cell-cell interactions found in vivo.

Ex Vivo Models: Ex vivo models using primary human tissues or organs cultured outside the body provide a powerful platform for assessing inhibitor efficacy in a highly relevant context.

Human Bronchial Epithelial Cells: Fully differentiated primary human bronchial epithelial cells from cystic fibrosis (CF) patients have been used as an ex vivo model to test Furin inhibitors. The inhibitor BOS-318 was shown to be effective in this model, demonstrating its potential for treating CF airway disease. mdpi.com

Drosophila Wing Imaginal Disc: An innovative ex vivo organ culture system using the Drosophila wing imaginal disc has been developed to quantitatively assess Furin's role in processing signaling proteins. nih.govresearchgate.net This system allows for the direct visualization of how Furin inhibition affects the distribution of specific substrates in a developing organ. nih.gov

In Vivo Models: Animal models remain indispensable for evaluating the systemic effects and therapeutic potential of Furin inhibitors.

Mouse Models of Disease: Furin inhibitors have been tested in various mouse models, including those for cancer, viral infections, and atherosclerosis. mdpi.compatsnap.comahajournals.org For example, a Furin inhibitor significantly reduced the progression of atherosclerotic lesions in Ldlr−/− mice. ahajournals.org

Genetically Engineered Mouse Models (GEMMs): The use of mice with a knockout of the Furin gene has been crucial for understanding its fundamental roles. While a full knockout is embryonically lethal, conditional knockouts in specific tissues or cell types allow for detailed investigation of Furin's function in differentiated somatic cells. cyagen.com These models are invaluable for validating Furin as a therapeutic target in various diseases.

These advanced models, from 3D cultures to ex vivo organs and sophisticated animal models, are critical for the preclinical development of Furin inhibitors, providing essential data on efficacy before moving towards clinical applications.

Application of Advanced Computational and Structural Biology for Rational Inhibitor Design and Optimization

Rational, structure-based design is a cornerstone of modern drug discovery, enabling the optimization of inhibitors with improved potency and selectivity. amegroups.cn This approach relies heavily on a detailed understanding of the three-dimensional structure of Furin and its interaction with inhibitors.

Structural Biology: X-ray crystallography has been instrumental in revealing the atomic details of the Furin active site. Crystal structures of mouse and human Furin, often in complex with peptide-based or small-molecule inhibitors, have provided invaluable insights. patsnap.comacs.org These structures explain the enzyme's stringent specificity for substrates with basic amino acids at key positions (P1, P2, P4, P6) and reveal how inhibitors occupy the active site cleft. pnas.orgacs.org For example, the structure of Furin with the inhibitor decanoyl-RVKR-CH2Cl elucidated key interactions in the S1-S4 subsites. pnas.org More recent structures have revealed novel binding modes, such as that of the BOS-318 inhibitor, which does not make canonical contacts with the catalytic triad, providing new avenues for inhibitor design. frontiersin.orgnih.gov

Computational Approaches:

Molecular Docking and Dynamics: In silico molecular docking allows researchers to predict how potential inhibitors bind to Furin's active site. rsc.orgmdpi.com These studies can screen virtual libraries of compounds and prioritize candidates for synthesis and testing. Molecular dynamics simulations further refine these models by simulating the movement of the protein-inhibitor complex over time, providing insights into the stability of the interaction and the role of individual residues. rsc.orgmdpi.comnih.gov

Rational Design Based on Substrate/Inhibitor Sequences: A common strategy involves starting with the sequence of a known Furin substrate or a peptide inhibitor and making systematic modifications to enhance potency, stability, or selectivity. nih.govsciengine.com For instance, replacing residues in the reactive site of an inhibitor with the consensus Furin recognition sequence (Arg at P1, Lys at P2, Arg at P4) has been shown to greatly increase inhibitory activity. nih.gov

Fragment-Based and Water-Aware Design: Advanced computational methods include fragment-based screening, where small chemical fragments are docked to identify optimal moieties for different pockets of the active site. mdpi.com Water-aware virtual screening explicitly considers the role of water molecules in the binding site, which can be critical for accurately predicting binding affinity and guiding the design of more potent inhibitors. nih.govbohrium.com

The synergy between experimental structural data and advanced computational modeling provides a powerful engine for the rational design and optimization of the next generation of Furin inhibitors, including peptidomimetics and small molecules with improved therapeutic profiles. mdpi.comrsc.org

Q & A

Q. What is the biochemical mechanism of Furin Inhibitor II (TFA), and how does it selectively inhibit furin?

Furin Inhibitor II (TFA) (Hexa-D-arginine) is a synthetic hexapeptide that competitively inhibits furin by mimicking its substrate recognition sequence. Its six D-arginine residues interact with furin’s catalytic pocket, which favors polybasic motifs (e.g., Arg-X-Arg/Lys-Arg). The inhibitor exhibits selectivity with Ki values of 106 nM for furin, 580 nM for PACE4, and 13.2 μM for PC1, reflecting differences in enzyme active-site conformations . Validation typically involves fluorogenic substrate assays under physiological pH (7.4) and temperature (37°C) to quantify inhibition kinetics.

Q. How should Furin Inhibitor II (TFA) be stored and reconstituted to ensure stability?

The compound is hygroscopic and requires storage at –80°C to –20°C in lyophilized form. For reconstitution, use sterile water (50 mg/mL) or DMSO (5 mg/mL). Post-reconstitution, aliquot and store at –20°C, with stability up to one month. Avoid freeze-thaw cycles to prevent peptide degradation .

Q. What in vitro models are appropriate for validating Furin Inhibitor II (TFA) activity?

Standard models include:

  • Toxin neutralization assays : Pretreat cells (e.g., Vero or HeLa) with 10–50 µM inhibitor for 1 hour before exposing to Pseudomonas exotoxin A or anthrax toxin. Measure cell viability via MTT assay .
  • Enzymatic assays : Use fluorogenic substrates like Boc-RVRR-AMC (for furin) in buffer (pH 7.4, 1 mM CaCl₂). Calculate Ki values via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Ki values for Furin Inhibitor II (TFA) across studies?

Variability arises from assay conditions (e.g., substrate type, ionic strength). For consistency:

  • Use standardized buffers (e.g., 100 mM HEPES, 1 mM CaCl₂, pH 7.4).
  • Validate enzyme purity via SDS-PAGE and activity checks with control substrates.
  • Compare results to positive controls (e.g., Furin Inhibitor I, a chloromethylketone inhibitor) .

Q. What strategies enhance Furin Inhibitor II (TFA)’s proteolytic resistance in long-term in vivo studies?

The inhibitor’s susceptibility to cleavage at the P1-P1’ bond (Arg-Ser) limits its stability. Solutions include:

  • Amino acid substitution : Replace P1’ Ser with N-methyl-Ser, which reduces cleavage by >80% over 3 hours while maintaining a Ki of 47 nM for furin .
  • D-amino acid incorporation : Substituting L-arginine with D-arginine isomers improves resistance but may reduce potency .

Q. How does Furin Inhibitor II (TFA) perform in complex physiological models (e.g., organoids or live-animal systems)?

In murine models, doses of 1–5 mg/kg (IV or IP) block anthrax toxin lethality. However, bioavailability is limited by renal clearance and serum protease activity. To improve efficacy:

  • Use nanoparticle encapsulation to prolong half-life.
  • Combine with PACE4-specific inhibitors to reduce off-target effects in tissues co-expressing multiple proprotein convertases .

Q. What structural modifications could improve Furin Inhibitor II (TFA)’s selectivity for furin over PACE4?

Rational design approaches include:

  • Truncation : Remove non-essential N/C-terminal residues to minimize nonspecific binding.
  • Electrostatic optimization : Replace P7 Asp with Ala to eliminate interference with furin’s exosite interactions.
  • Template-based design : Use the Lys fragment of mung bean trypsin inhibitor as a scaffold for hybrid inhibitors .

Methodological Considerations

Q. What controls are critical when testing Furin Inhibitor II (TFA) in cellular toxicity assays?

  • Negative controls : Cells treated with vehicle (e.g., DMSO at ≤0.1%).
  • Positive controls : Cells exposed to toxin without inhibitor.
  • Off-target controls : Co-treatment with PC1/PC2 inhibitors (e.g., dec-RVKR-cmk) to confirm furin-specific effects .

Q. How should researchers address batch-to-batch variability in synthetic Furin Inhibitor II (TFA)?

  • Verify purity (>98%) via HPLC and mass spectrometry (expected [M+H]⁺: 954.14 Da).
  • Validate activity in a pilot enzymatic assay before large-scale experiments .

Q. What ethical and regulatory guidelines apply to Furin Inhibitor II (TFA) use in preclinical studies?

  • Adhere to ICH guidelines for investigational products: Document storage, handling, and dosing protocols in the Investigator’s Brochure.
  • Ensure compliance with data protection laws (e.g., anonymization of biological samples) and obtain ethics committee approval for in vivo work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.